Reduced Pyrrolidine Basicity (pKa) of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine vs. Non-Fluorinated Analog: Impact on Salt Selection and Purification
The predicted pKa of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine is 9.47±0.28, compared to 10.35±0.10 for its non-fluorinated analog N,N-dimethyl(pyrrolidin-3-ylmethyl)amine (CAS 99724-17-1) . This –0.88 log unit reduction in basicity is attributable to the electron-withdrawing inductive effect of the 3-fluoro substituent, which decreases the availability of the pyrrolidine nitrogen lone pair. In practice, this means a measurably lower extent of protonation at physiological pH, different counterion selection windows for salt formation, and altered retention times in reverse-phase HPLC purification.
| Evidence Dimension | Predicted pKa (most basic) at 25 °C |
|---|---|
| Target Compound Data | pKa = 9.47 ± 0.28 |
| Comparator Or Baseline | Non-fluorinated analog (CAS 99724-17-1): pKa = 10.35 ± 0.10 |
| Quantified Difference | ΔpKa = –0.88 ± 0.30, indicating ~7.6× weaker protonation equilibrium constant |
| Conditions | Predicted (ACD/Labs or equivalent) at 25 °C |
Why This Matters
The pKa difference directly influences salt stoichiometry, counterion selection, and purification strategy; users substituting the non-fluorinated analog would obtain a significantly more basic building block, potentially yielding different salt forms and altered reactivity in subsequent coupling reactions.
